N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide
Description
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-16(18-8-7-17(23)6-1-11-24-13-17)15-4-2-14(3-5-15)12-21-10-9-19-20-21/h2-5,9-10,23H,1,6-8,11-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKRDRTEZYNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CCNC(=O)C2=CC=C(C=C2)CN3C=CN=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring .
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Step 1: Synthesis of the Alkyne Intermediate
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Step 2: Formation of the Azide Intermediate
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Step 3: CuAAC Reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound can also form hydrogen bonds and engage in dipole-dipole interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Known for its stability and diverse biological activities.
1,2,4-Triazole: Another triazole isomer with similar properties but different structural features.
Uniqueness
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a triazole ring with a benzamide moiety and a hydroxyoxane group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
